molecular formula C18H18F21Si B13827531 CID 87198188

CID 87198188

Cat. No.: B13827531
M. Wt: 661.4 g/mol
InChI Key: FPYFSTKDPJPZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE: is a specialized organosilane compound characterized by its unique structure, which includes a perfluorinated alkyl chain. This compound is known for its hydrophobic and oleophobic properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE typically involves the hydrosilylation reaction of a perfluorinated alkene with diisopropylsilane. The reaction is usually catalyzed by a platinum-based catalyst under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities .

Chemical Reactions Analysis

Types of Reactions: DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE exerts its effects is primarily through the formation of a monolayer on surfaces. The perfluorinated alkyl chain provides a low surface energy, resulting in hydrophobic and oleophobic properties. This monolayer formation is facilitated by the silane group’s ability to form strong bonds with various substrates .

Comparison with Similar Compounds

  • DIISOPROPYL-(1H,1H,2H,2H-PERFLUOROOCTYL)SILANE
  • DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODECYL)SILANE

Comparison: While DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE shares similarities with other perfluorinated silanes, its longer perfluorinated chain provides enhanced hydrophobic and oleophobic properties. This makes it more effective in applications requiring extreme water and oil repellency .

Properties

Molecular Formula

C18H18F21Si

Molecular Weight

661.4 g/mol

InChI

InChI=1S/C18H18F21Si/c1-7(2)40(8(3)4)6-5-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h7-8H,5-6H2,1-4H3

InChI Key

FPYFSTKDPJPZBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C)C

Origin of Product

United States

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